N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic structure containing nitrogen and sulfur atoms . The presence of the bromophenyl and carboxamide groups may influence its reactivity and biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the bromine atom might increase the compound’s molecular weight and could affect its lipophilicity .Scientific Research Applications
- Findings : Several derivatives of this compound, such as imidazo [4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, pyrimidine-oxoindoline-hydrazine-carboxamide, spiro [indoline-3,2’-[1,3,4]thiadiazol]-one, and spiro [indoline-3,3’-[1,2,4]triazolidin]-one, exhibit excellent anti-proliferative activities against various human cancer cell lines, including gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) .
- Observations : Compound 13 (a derivative) demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .
- Results : The derivatives showed activity against bacterial species such as Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, and others .
- Activities : Derivatives of this scaffold exhibit anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, and antitubercular activities .
- Advantages : This approach minimizes environmental impact and provides a straightforward route to obtaining the desired compounds .
Anticancer Activity
Antileishmanial and Antimalarial Properties
Antibacterial Activity
Drug Discovery Scaffold
Green Synthesis Approach
Serotonin Receptor Antagonists
Mechanism of Action
Target of Action
The compound, also known as Oprea1_382901, is a derivative of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Given its structural similarity to other thiazole derivatives, it may interact with similar targets, including various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . For instance, they can interfere with the synthesis of neurotransmitters, such as acetylcholine , which could potentially affect neurological pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability and distribution within the body.
Result of Action
The compound has been reported to exhibit potent cytotoxic activity . Specifically, it has shown significant cytotoxicity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This suggests that the compound may induce cell death in these cancer cell lines, potentially through the inhibition of key cellular processes or pathways.
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTKUYCEJPEDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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